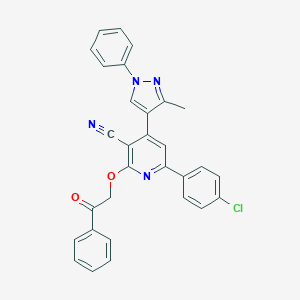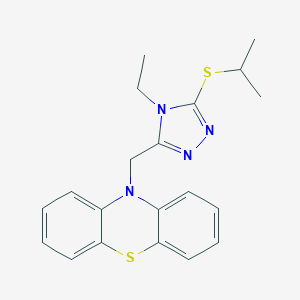methanone](/img/structure/B292920.png)
[3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thien-2-yl](4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thien-2-yl](4-chlorophenyl)methanone is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. The compound is also known as ABT-737, and it is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins.
作用機序
ABT-737 selectively binds to the hydrophobic groove of Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Bcl-w. This binding prevents the interaction of these proteins with pro-apoptotic proteins, such as Bax and Bak, which are responsible for initiating the apoptotic pathway. By inhibiting the anti-apoptotic function of Bcl-2 family proteins, ABT-737 induces apoptosis in cancer cells.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases and leads to cell death. ABT-737 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance the efficacy of these treatments.
実験室実験の利点と制限
ABT-737 has several advantages for lab experiments, including its high potency and selectivity for Bcl-2 family proteins. The compound is also relatively easy to synthesize, which makes it a cost-effective tool for research. However, ABT-737 has some limitations, such as its poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of ABT-737. One area of focus is the identification of biomarkers that can predict the response of cancer cells to ABT-737. Another area of interest is the development of more potent and selective inhibitors of Bcl-2 family proteins. Additionally, there is ongoing research into the use of ABT-737 in combination with other therapies, such as immunotherapy and targeted therapy, for the treatment of cancer.
合成法
The synthesis of ABT-737 involves a series of chemical reactions that start with the condensation of 4-chlorobenzaldehyde and 2-aminothiophenol to form 4-chloro-2-(thiophen-2-yl)benzene-1,3-diol. This intermediate is then reacted with 2-aminobenzimidazole to produce [3-amino-4-(1H-benzimidazol-2-yl)thien-2-yl](4-chlorophenyl)methanone. The final step involves the anilination of the compound to form [3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thien-2-yl](4-chlorophenyl)methanone.
科学的研究の応用
ABT-737 has been extensively studied for its potential applications in cancer treatment. The compound has been shown to induce apoptosis in cancer cells by inhibiting Bcl-2 family proteins, which are key regulators of apoptosis. ABT-737 has been tested in preclinical studies for the treatment of various cancers, including lymphoma, leukemia, and solid tumors. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
特性
分子式 |
C24H17ClN4OS |
|---|---|
分子量 |
444.9 g/mol |
IUPAC名 |
[3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thiophen-2-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C24H17ClN4OS/c25-15-12-10-14(11-13-15)21(30)22-20(26)19(23-28-17-8-4-5-9-18(17)29-23)24(31-22)27-16-6-2-1-3-7-16/h1-13,27H,26H2,(H,28,29) |
InChIキー |
KRGSCBJQFLOTJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)C4=NC5=CC=CC=C5N4 |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)C4=NC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B292837.png)
![1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone](/img/structure/B292838.png)
![8-(4-Chlorobenzoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl methyl sulfide](/img/structure/B292840.png)

![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile](/img/structure/B292844.png)

![N-[3-(allylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B292852.png)
![4-[4-{[(3-{4-nitrophenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B292853.png)
![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)
![7-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292855.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292856.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1,3-diphenylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292857.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292859.png)
